(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Overview
Description
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO2Si. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets via the formation of cyclic boronate esters with diols in biological systems . This interaction can lead to changes in the activity of the target molecule.
Biochemical Pathways
Boronic acids are often used in organic synthesis, including the suzuki-miyaura cross-coupling reaction, which forms carbon-carbon bonds . This suggests that the compound could potentially affect pathways involving the formation or cleavage of carbon-carbon bonds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . Its molecular weight is 218.14 , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of diols can influence the action, efficacy, and stability of boronic acids . For instance, the compound is stable at room temperature but should be stored in a refrigerator . Additionally, the formation of boronate esters is pH-dependent, typically occurring at physiological pH .
Biochemical Analysis
Biochemical Properties
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with enzymes and proteins that are involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. It is known to influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes. For example, the compound may inhibit or activate certain kinases, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form complexes with enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the trimethylsilyl group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. The compound is generally stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or oxidation. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it may cause toxic or adverse effects, such as oxidative stress or enzyme inhibition. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of organic molecules. The compound interacts with enzymes such as oxidoreductases and transferases, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s trimethylsilyl group may facilitate its uptake by cells and enhance its accumulation in specific tissues. Additionally, the boronic acid group can bind to cellular components, influencing its localization and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. These localization patterns are essential for understanding the compound’s activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-bromobenzaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction proceeds smoothly in an anhydrous solvent such as triethylamine, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Base: Often used in substitution reactions to deprotonate the boronic acid group.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Functionalized Phenylboronic Acids: Formed in substitution reactions.
Scientific Research Applications
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trimethylsilyl-ethynyl group and is less sterically hindered.
Vinylboronic Acid: Contains a vinyl group instead of the trimethylsilyl-ethynyl group.
(4-(Trimethylsilyl)phenyl)boronic Acid: Similar structure but without the ethynyl group.
Uniqueness
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is unique due to the presence of both the trimethylsilyl and ethynyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with specific properties.
Properties
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXXSJYZORMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#C[Si](C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675350 | |
Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630127-51-4 | |
Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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